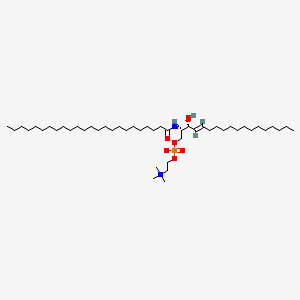
Methyl 4-methylisothiazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 4-methylisothiazole-3-carboxylate” is a chemical compound with the molecular formula C6H7NO2S . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methylisothiazole ring attached to a carboxylate group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 157.19 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
New Synthesis Methods
New Synthesis of Isothiazoles : Clarke, Emayan, and Rees (1998) describe a method for synthesizing methyl 5-cyano-3-methylisothiazole-4-carboxylate from primary enamines, related to Woodward’s synthesis of methyl 3-methylisothiazole-4-carboxylate (Clarke, Emayan, & Rees, 1998).
Isothiazole Carboxylic Acids : Naito, Nakagawa, and Takahashi (1968) discuss the preparation of various isothiazole carboxylic acids, including methods for halogenation and hydrolysis of certain isothiazole compounds (Naito, Nakagawa, & Takahashi, 1968).
Chemical Properties and Reactions
Lithiation of Heteroaromatic Compounds : Micetich (1970) studied the lithiation of various methyl-substituted isoxazoles, isothiazoles, and thiadiazoles, revealing different types of reactions such as lateral lithiation and ring cleavage (Micetich, 1970).
Nitroisothiazoles Synthesis : Walsh and Wooldridge (1972) synthesized 3-methyl-5-nitroisothiazole and explored its oxidation to form carboxylic acid, amide, and nitrile derivatives (Walsh & Wooldridge, 1972).
Spectroscopy and Photochemistry
- Photochemistry of Isoxazole Compounds : Lopes et al. (2011) synthesized and analyzed the vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate, shedding light on its photochemical behavior (Lopes et al., 2011).
Synthesis of Derivatives
Synthesis of 3-Amino-1,2,4-Triazoles : Yu, Ostresh, and Houghten (2003) developed a solid-phase synthesis method for 3-amino-1,2,4-triazoles, demonstrating the efficiency of this approach (Yu, Ostresh, & Houghten, 2003).
Synthesis of Oxazole-4-carboxylic Acid Derivatives : Ozaki et al. (1983) synthesized various oxazole-4-carboxylic acid derivatives and evaluated their inhibitory activity on blood platelet aggregation, showcasing their potential therapeutic applications (Ozaki et al., 1983).
Propriétés
IUPAC Name |
methyl 4-methyl-1,2-thiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-10-7-5(4)6(8)9-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGSPBFXVYMDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSN=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64024-47-1 | |
| Record name | methyl 4-methyl-1,2-thiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)











